1,3-Dimethyl-1H-indazol-7-ol is a heterocyclic organic compound that belongs to the indazole family. This compound is characterized by its unique structure, which consists of a fused benzene and pyrazole ring. It has garnered attention in both medicinal and chemical research due to its potential biological activities and applications in drug development.
The compound is synthesized from various precursors, primarily through reactions involving hydrazine derivatives and aldehydes. Its significance in scientific research stems from its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
1,3-Dimethyl-1H-indazol-7-ol is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. It is also categorized under indazoles, which are known for their roles in various biological systems.
The synthesis of 1,3-Dimethyl-1H-indazol-7-ol typically involves several key steps:
Industrial production methods for this compound may utilize large-scale cyclization reactions under controlled conditions to ensure high yield and purity. Continuous flow reactors and optimized reaction parameters such as temperature and solvent choice are crucial for efficient production .
The molecular formula of 1,3-Dimethyl-1H-indazol-7-ol is . It features a hydroxyl group (-OH) at the 7-position of the indazole ring.
1,3-Dimethyl-1H-indazol-7-ol can undergo various chemical reactions, including:
Common reagents used in these reactions include:
The mechanism of action for 1,3-Dimethyl-1H-indazol-7-ol involves its interaction with biological targets, which may include enzymes or receptors. The specific pathways through which it exerts its effects are still under investigation but may involve inhibition or modulation of certain biological processes.
1,3-Dimethyl-1H-indazol-7-ol exhibits several notable physical properties:
Chemical properties include:
1,3-Dimethyl-1H-indazol-7-ol has a wide range of applications in scientific research:
Molecular hybridization strategies leverage the integration of pharmacophoric fragments onto the indazole scaffold to enhance bioactivity or modulate physicochemical properties. The 1,3-dimethyl-1H-indazol-7-ol core serves as a privileged template for such modifications due to its inherent hydrogen-bonding capability at C7-OH and π-electron density across the bicyclic system. Recent advances include:
Table 1: Comparative Analysis of Indazole Hybridization Techniques
Strategy | Catalytic System | Key Substituents | Yield Range | Limitations |
---|---|---|---|---|
Oxidative Benzannulation | Pd(OAc)₂/P(tBu)₃·HBF₄ | C3-aryl, C7-H | 45-65% | Requires high-temperature |
Reductive Cyclization | Organophosphorus reagents | C3-amino | 75-88% | Sensitive to nitro group electronics |
N-N Bond Formation | Cu(OAc)₂/O₂ | N1-alkyl | 70-92% | Limited to ketimine precursors |
These hybridization approaches enable strategic incorporation of bioactive moieties while preserving the 7-hydroxy group’s hydrogen-bonding capacity – a critical feature for target engagement in anticancer applications [1] [4].
Regioselective functionalization of indazoles must address the inherent reactivity differences between C3 (electron-deficient) and C7 (electron-rich) positions. The 1,3-dimethyl group electronically deactivates C3 while enhancing C7 nucleophilicity through resonance effects:
C3 Modification Strategies
C7 Functionalization Approaches
Table 2: Regioselectivity in C7 Halogenation of 4-Substituted Indazoles
C4 Substituent | NBS Equivalents | Temp (°C) | C7-Br Yield | 5,7-Dibromo Yield | Electronic Rationale |
---|---|---|---|---|---|
Tosylamide (electron-donating) | 1.1 | 80 | 84% | 10% | Enhanced C7 nucleophilicity |
p-Nitrobenzenesulfonamide | 1.1 | 80 | 17% | 21% | Deactivated ring; slower monobromination |
Benzamide | 1.1 | 80 | 91% | 0% | Steric protection of C5 position |
DFT calculations confirm the regiochemical outcome: Fukui function analysis (fk⁺) identifies C7 as the preferred nucleophilic attack site in tosylamide derivatives, while steric maps show C5 blockade by bulky C4 substituents [3].
Suzuki-Miyaura cross-coupling enables direct arylation at C7, bypassing the limitations of electrophilic substitution. The catalytic system must overcome two challenges: (1) diminished reactivity of C7-bromo-1,3-dimethylindazole compared to aryl iodides, and (2) potential catalyst poisoning by the C7-OH group.
Optimized Conditions:
Synthetic Access to C7-Boronic Acid:(1,3-Dimethyl-1H-indazol-7-yl)boronic acid (CAS 1309982-19-1) is commercially available but synthetically accessible via:
Table 3: Suzuki-Miyaura Coupling Performance with C7-Boronic Acid
Aryl Halide | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield | Turnover Number |
---|---|---|---|---|---|---|
4-Bromoanisole | Pd(PPh₃)₄/CuI/K₂CO₃ | Dioxane/H₂O | 90 | 12 | 78% | 39 |
3-Iodopyridine | PdCl₂(PPh₃)₂/CuI/AsPh₃ | Toluene/Et₃N | 100 | 8 | 85% | 42.5 |
2-Bromothiophene | Pd(OAc)₂/XPhos/K₃PO₄ | THF | 65 | 6 | 92% | 46 |
4-Nitrochlorobenzene | Pd₂(dba)₃/SPhos/tBuONa | Toluene | 110 | 24 | 63% | 31.5 |
Mechanistic Insight: Kinetic studies indicate rate-determining oxidative addition for electron-rich aryl halides, while transmetalation limits reactivity with sterically hindered partners. The C7-OH group participates in hydrogen bonding with boronate species, unexpectedly accelerating transmetalation by 3-fold versus protected analogs [3] [6].
Piperazine and mercaptoacetamide groups serve as key pharmacokinetic modulators when incorporated at C3 or N1 positions of 1,3-dimethyl-1H-indazol-7-ol, primarily enhancing solubility and membrane permeability while maintaining target affinity.
Piperazine-Based Optimization:
Mercaptoacetamide Contributions:
ADMET Predictive Profiling:Computational models (SwissADME) for hybrid derivatives predict:
Table 4: Pharmacokinetic Properties of Modified Indazole Derivatives
Derivative | logP | Solubility (μg/mL) | PAMPA logPe | Microsomal T₁/₂ (min) | CYP3A4 Inhibition IC₅₀ (μM) |
---|---|---|---|---|---|
1,3-Dimethyl-1H-indazol-7-ol | 2.1 | 4.8 ± 0.3 | -4.8 | 45 ± 5 | >100 |
C3-Piperazine carboxamide | 1.7 | 112 ± 8 | -5.2 | 128 ± 10 | 12.5 |
N1-Mercaptoacetamide | 2.4 | 38 ± 2 | -4.5 | 92 ± 7 | >100 |
C3-Piperazine/N1-Mercaptoacetamide | 1.9 | 85 ± 6 | -5.1 | 145 ± 12 | 18.7 |
These structural modifications demonstrate the delicate balance between potency optimization and ADMET refinement, with piperazine primarily addressing solubility limitations while mercaptoacetamide enables novel binding mechanisms without compromising metabolic stability [1] [4] [5].
Compounds Mentioned in Text
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7